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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ960, a novel small molecule

inhibitor targeting Janus kinase 2 (JAK2). AZ960 has demonstrated high potency and

selectivity for JAK2, making it a valuable tool for investigating JAK2-mediated signaling

pathways and a potential therapeutic agent for diseases driven by aberrant JAK2 activity, such

as myeloproliferative neoplasms.[1][2] This document details the mechanism of action,

selectivity profile, and cellular effects of AZ960, supported by quantitative data and detailed

experimental protocols.

Core Mechanism and Selectivity
AZ960 functions as an ATP-competitive inhibitor of the JAK2 kinase.[3][4] Its mode of action

involves binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the

phosphorylation of downstream substrates.[3][4] Kinetic studies have demonstrated that AZ960
is a tight-binding inhibitor of JAK2.[3]

Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activity and selectivity of AZ960 have been characterized through various in vitro

and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AZ960
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Target Kinase IC50 (nM) Ki (nM) Notes

JAK2 <3 0.45

High potency against

the target kinase.[3][5]

[6]

JAK3 9 -

Demonstrates

approximately 3-fold

selectivity for JAK2

over JAK3.[3][5]

TrkA ~100 -

Activity observed at

higher concentrations.

[4][6]

Aurora-A ~100 -

Activity observed at

higher concentrations.

[4][6]

FAK ~100 -

Activity observed at

higher concentrations.

[4][6]

Table 2: Cellular Activity of AZ960
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Cell Line Assay
Target
Pathway

GI50/IC50 (nM) Notes

TEL-JAK2 Ba/F3
Cell Proliferation

(GI50)

JAK2-driven

proliferation
25

High sensitivity in

a JAK2-

dependent cell

line.[2][3][7]

TEL-JAK1 Ba/F3
Cell Proliferation

(GI50)

JAK1-driven

proliferation
230

Demonstrates

cellular

selectivity for

JAK2 over JAK1.

[3][5]

TEL-JAK3 Ba/F3
Cell Proliferation

(GI50)

JAK3-driven

proliferation
279

Demonstrates

cellular

selectivity for

JAK2 over JAK3.

[3][5]

TEL-Tyk2 Ba/F3
Cell Proliferation

(GI50)

Tyk2-driven

proliferation
214

Demonstrates

cellular

selectivity for

JAK2 over Tyk2.

[3][5]

SET-2
Cell Proliferation

(GI50)

JAK2 V617F-

driven

proliferation

33

Potent inhibition

in a human cell

line with the

JAK2 V617F

mutation.[2][3]

TEL-JAK2 Cells

STAT5

Phosphorylation

(IC50)

JAK2-STAT5

Signaling
15

Direct target

engagement in a

cellular context.

[3][5]

Signaling Pathway and Cellular Consequences
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The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling,

playing a key role in cellular proliferation, differentiation, and survival.[4][8] Constitutive

activation of the JAK2/STAT5 pathway is a hallmark of certain hematological malignancies.[4]

[9] AZ960 effectively inhibits this pathway by blocking JAK2-mediated phosphorylation of STAT

proteins.

In cellular models, AZ960 has been shown to decrease the phosphorylation of STAT3 and

STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3]

Specifically, in the SET-2 human megakaryoblastic cell line, which harbors the JAK2 V617F

mutation, AZ960 treatment leads to reduced STAT3/5 phosphorylation and subsequent

mitochondrial-mediated apoptosis.[2] Furthermore, inhibition of JAK2 by AZ960 has been

shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL, Pim1, and

Pim2.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://aacrjournals.org/mct/article/9/12/3386/93811/AZ960-a-Novel-Jak2-Inhibitor-Induces-Growth-Arrest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5634336/
https://aacrjournals.org/mct/article/9/12/3386/93811/AZ960-a-Novel-Jak2-Inhibitor-Induces-Growth-Arrest
https://pubmed.ncbi.nlm.nih.gov/21159615/
https://www.benchchem.com/product/b1684624?utm_src=pdf-body
https://www.benchchem.com/product/b1684624?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18775810/
https://www.selleckchem.com/products/AZ-960.html
https://www.benchchem.com/product/b1684624?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18775810/
https://www.benchchem.com/product/b1684624?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18775810/
https://www.chemicalprobes.org/az-960
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneCytoplasm

Nucleus

Cytokine Receptor

JAK2

Activates

STAT

Phosphorylates

p-STAT

AZ960

Inhibits (ATP-Competitive)

STAT Dimer

Dimerizes

DNA

Translocates & Binds

Gene Expression
(e.g., Bcl-xL, Pim1, Pim2)

Regulates

Cytokine

Binds

Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZ960.
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of AZ960 against JAK family

kinases.

Methodology:

Enzyme and Substrate Preparation: Recombinant human JAK2 kinase (amino acids 808–

1132) is used. A synthetic peptide, such as a Tyk2-derived peptide, serves as the substrate.

[3]

Reaction Mixture: The assay is performed in a buffer solution (e.g., 75 mM HEPES, pH 7.3)

containing the JAK2 enzyme, the peptide substrate (e.g., 100 nM), and ATP at a

concentration close to its Km (e.g., 15 µM).[3]

Inhibitor Addition: AZ960 is added to the reaction mixture at various concentrations, typically

in a serial dilution format (e.g., 0.003 µM to 30 µM).[3]

Reaction and Detection: The kinase reaction is initiated by the addition of ATP and incubated

at room temperature. The extent of peptide phosphorylation is measured using a suitable

detection method, such as the Caliper LC3000 system, which monitors the separation of

phosphorylated and unphosphorylated peptide.[3]

Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor

concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic

equation.

Cellular Proliferation Assay (GI50)
Objective: To assess the effect of AZ960 on the proliferation of JAK-dependent cell lines.

Methodology:
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Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins

(TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2) or the human SET-2 cell line are used.[3]

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-

20,000 cells/well).[3]

Compound Treatment: After an initial incubation period (e.g., 24 hours), cells are treated with

various concentrations of AZ960.[3]

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell

proliferation.[3]

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay,

such as the AlamarBlue assay.[3] The fluorescence or absorbance is measured using a

microplate reader.

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting

the percentage of cell growth inhibition against the log of the inhibitor concentration and

fitting the data to a sigmoidal dose-response curve.

STAT Phosphorylation Assay
Objective: To measure the inhibition of STAT phosphorylation in cells treated with AZ960.

Methodology:

Cell Treatment: TEL-JAK2 driven Ba/F3 cells or other relevant cell lines are treated with

varying concentrations of AZ960 for a specified time.

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE

and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary

antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

Detection: Following incubation with appropriate secondary antibodies conjugated to a

detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent

substrate.
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Quantification: The intensity of the p-STAT5 bands is normalized to the total STAT5 bands to

determine the relative level of STAT5 phosphorylation. The IC50 for inhibition of STAT5

phosphorylation is then calculated.
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Caption: A generalized workflow for the characterization of AZ960.

Conclusion
AZ960 is a potent and selective inhibitor of JAK2 that has proven to be a valuable research tool

for elucidating the role of JAK2 in normal and pathological signaling. Its well-characterized

mechanism of action and demonstrated cellular activity make it a benchmark compound for

studies involving the JAK-STAT pathway. The data and protocols presented in this guide

provide a solid foundation for researchers and drug development professionals working in this

area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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